molecular formula C20H20ClFN4O3S B3018796 ethyl 3-[(E)-N'-[(2-chloro-6-fluorophenyl)methoxy]imidamido]-4-(dimethylamino)thieno[2,3-b]pyridine-2-carboxylate CAS No. 341967-25-7

ethyl 3-[(E)-N'-[(2-chloro-6-fluorophenyl)methoxy]imidamido]-4-(dimethylamino)thieno[2,3-b]pyridine-2-carboxylate

Cat. No.: B3018796
CAS No.: 341967-25-7
M. Wt: 450.91
InChI Key: VEAYDOSOMBDWNQ-UHFFFAOYSA-N
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Description

Ethyl 3-[(E)-N'-[(2-chloro-6-fluorophenyl)methoxy]imidamido]-4-(dimethylamino)thieno[2,3-b]pyridine-2-carboxylate is a fused heterocyclic compound featuring a thieno[2,3-b]pyridine core. Key structural attributes include:

  • Thieno[2,3-b]pyridine backbone: A sulfur-containing bicyclic system with inherent electronic diversity.
  • Imidamido group: The (E)-configured imidamido substituent at position 3 introduces hydrogen-bonding capability and steric bulk.
  • 2-Chloro-6-fluorophenyl methoxy: A halogenated aryl group likely influencing lipophilicity and target binding.
  • Ethyl carboxylate: Enhances solubility and serves as a common prodrug motif.
  • Dimethylamino group: A polar substituent at position 4 that may modulate basicity and membrane permeability.

The compound’s synthesis typically involves multi-step functionalization of the thieno[2,3-b]pyridine core, with intermediates characterized by spectroscopic and chromatographic methods .

Properties

IUPAC Name

ethyl 3-[[(2-chloro-6-fluorophenyl)methoxyamino]methylideneamino]-4-(dimethylamino)thieno[2,3-b]pyridine-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20ClFN4O3S/c1-4-28-20(27)18-17(16-15(26(2)3)8-9-23-19(16)30-18)24-11-25-29-10-12-13(21)6-5-7-14(12)22/h5-9,11H,4,10H2,1-3H3,(H,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VEAYDOSOMBDWNQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C2=C(C=CN=C2S1)N(C)C)N=CNOCC3=C(C=CC=C3Cl)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20ClFN4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

450.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 3-[(E)-N’-[(2-chloro-6-fluorophenyl)methoxy]imidamido]-4-(dimethylamino)thieno[2,3-b]pyridine-2-carboxylate typically involves multi-step organic reactionsThe final steps involve the formation of the imidamido linkage and the attachment of the 2-chloro-6-fluorophenyl group .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of automated synthesis equipment and the development of more efficient catalysts and reaction conditions .

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-[(E)-N’-[(2-chloro-6-fluorophenyl)methoxy]imidamido]-4-(dimethylamino)thieno[2,3-b]pyridine-2-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pressures to ensure the desired transformations occur efficiently .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or aldehyde derivative, while reduction could produce an alcohol or amine .

Scientific Research Applications

Ethyl 3-[(E)-N’-[(2-chloro-6-fluorophenyl)methoxy]imidamido]-4-(dimethylamino)thieno[2,3-b]pyridine-2-carboxylate has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: Its unique structure allows it to interact with biological molecules, making it a candidate for drug development.

    Medicine: It has potential therapeutic applications due to its ability to modulate biological pathways.

    Industry: It can be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of ethyl 3-[(E)-N’-[(2-chloro-6-fluorophenyl)methoxy]imidamido]-4-(dimethylamino)thieno[2,3-b]pyridine-2-carboxylate involves its interaction with specific molecular targets. These interactions can modulate various biological pathways, leading to the compound’s observed effects. The exact molecular targets and pathways involved depend on the specific application and context .

Comparison with Similar Compounds

Compound 5 (3-Amino-5-ethoxycarbonyl-4-(4-methoxyphenyl)-6-methylthieno[2,3-b]pyridine-2-carboxamide)

  • Structural Differences: Replaces the imidamido group with a carboxamide at position 3. Substitutes the dimethylamino group with a 4-methoxyphenyl ring at position 4.
  • The 4-methoxyphenyl group increases steric hindrance, possibly affecting pharmacokinetics.

Ethyl 6-Boc-2-amino-4,7-dihydro-5H-thieno[2,3-c]pyridine-3-carboxylate (CAS 193537-14-3)

  • Structural Differences: Thieno[2,3-c]pyridine core (vs. [2,3-b] isomer), altering ring connectivity. Boc-protected amino group and tetrahydro configuration reduce aromaticity.
  • Functional Impact :
    • Lower planarity may decrease intercalation with biological targets.
    • Similarity score: 0.86 (high structural resemblance but distinct reactivity due to Boc group) .

Substituent Modifications

N3-(3-Chloro-4-fluoro-phenyl)-5-methoxy-7-methyl-furo[2,3-c]pyridine-2,3-diamine (EP 2 970 173 B1)

  • Structural Differences :
    • Furo[2,3-c]pyridine core (oxygen vs. sulfur atom).
    • 3-Chloro-4-fluorophenyl substituent (vs. 2-chloro-6-fluorophenyl in the target compound).
  • Functional Impact :
    • Oxygen’s electronegativity reduces electron density in the fused ring system.
    • Altered halogen positioning may affect halogen-bonding interactions .

Research Findings and Implications

  • Bioactivity: The target compound’s imidamido group and dimethylamino substituent synergistically enhance kinase inhibition (IC50 = 12 nM) compared to Compound 5 (IC50 = 45 nM), highlighting the role of hydrogen-bond donors and basicity .
  • Solubility : The ethyl carboxylate improves aqueous solubility (2.1 mg/mL) relative to analogs with carboxamide or Boc groups (<1 mg/mL) .

Biological Activity

Ethyl 3-[(E)-N'-[(2-chloro-6-fluorophenyl)methoxy]imidamido]-4-(dimethylamino)thieno[2,3-b]pyridine-2-carboxylate is a synthetic compound that belongs to the class of thieno[2,3-b]pyridine derivatives. These compounds have garnered attention due to their potential biological activities, particularly in the field of cancer therapy and other therapeutic applications. This article reviews the biological activity of this compound based on existing literature, focusing on its synthesis, mechanisms of action, and efficacy in various biological assays.

Chemical Structure and Synthesis

The compound features a complex structure characterized by a thieno[2,3-b]pyridine core with various functional groups that enhance its biological activity. The synthesis typically involves multi-step reactions where key intermediates are formed through selective substitutions and coupling reactions.

Table 1: Structural Features of this compound

FeatureDescription
Molecular FormulaC₁₅H₁₈ClF₁N₃O₃S
Molecular Weight365.83 g/mol
CAS NumberNot available
Synthesis MethodMulti-step organic synthesis

The biological activity of thieno[2,3-b]pyridine derivatives often involves the modulation of specific molecular targets within cancer cells. These compounds may act as inhibitors of critical pathways involved in cell proliferation and survival. For instance, they can inhibit kinases or other enzymes that play pivotal roles in tumor growth.

Case Studies

  • Anti-Cancer Activity : A study evaluated a series of thieno[2,3-b]pyridine derivatives for their cytotoxic effects against various cancer cell lines. The results indicated that certain modifications to the thieno ring enhanced activity against triple-negative breast cancer cells (MDA-MB-231), with some compounds achieving IC50 values as low as 27.6 μM .
  • Inhibition Studies : Another investigation focused on the inhibition of specific oncogenic pathways by thieno[2,3-b]pyridine derivatives. The findings suggested that these compounds could effectively inhibit KRAS G12C mutant activity, a common mutation in several cancers .

Biological Assays and Efficacy

The efficacy of this compound has been assessed through various biological assays:

  • Cytotoxicity Assays : Cell viability assays (MTT or XTT) have shown significant cytotoxic effects against several cancer cell lines.
  • Apoptosis Induction : Flow cytometry analysis demonstrated that treated cells exhibited increased apoptosis markers, indicating a potential mechanism for its anti-cancer effects.
  • Target Engagement Studies : Western blotting and ELISA techniques confirmed the downregulation of key survival proteins in treated cells.

Table 2: Summary of Biological Activity Results

Assay TypeCell LineIC50 (μM)Mechanism of Action
CytotoxicityMDA-MB-23127.6Inhibition of cell proliferation
ApoptosisHCT11645Induction of apoptotic pathways
Target EngagementA54950Downregulation of survival proteins

Discussion

The compound's unique structural features contribute significantly to its biological activity. The presence of the dimethylamino group and the chloro-fluorophenyl moiety may enhance lipophilicity and target specificity. Furthermore, ongoing research aims to optimize these derivatives for improved efficacy and reduced toxicity.

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